REACTION_SMILES
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[CH3:21][C:22]([CH3:23])([O-:24])[CH3:25].[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6](=[O:7])[NH:8][c:9]1[c:10]([O:19][CH3:20])[cH:11][c:12]([C:13](=[O:14])[O:15][CH3:16])[cH:17][cH:18]1.[K+:26].[O:27]=[CH:28][N:29]([CH3:30])[CH3:31]>>[CH2:2]1[CH2:3][CH2:4][CH2:5][C:6](=[O:7])[N:8]1[c:9]1[c:10]([O:19][CH3:20])[cH:11][c:12]([C:13](=[O:14])[O:15][CH3:16])[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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COC(=O)c1ccc(NC(=O)CCCCCl)c(OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(NC(=O)CCCCCl)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(N2CCCCC2=O)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |